![molecular formula C16H17ClN2OS B3833104 3-chloro-N'-(2-methylcyclohexylidene)-1-benzothiophene-2-carbohydrazide](/img/structure/B3833104.png)
3-chloro-N'-(2-methylcyclohexylidene)-1-benzothiophene-2-carbohydrazide
Overview
Description
3-chloro-N'-(2-methylcyclohexylidene)-1-benzothiophene-2-carbohydrazide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods and has shown promising results in scientific research.
Mechanism of Action
The mechanism of action of 3-chloro-N'-(2-methylcyclohexylidene)-1-benzothiophene-2-carbohydrazide is not fully understood. However, it is believed to work by inhibiting the growth of cancer cells, fungi, and bacteria. It may also work by disrupting the cell membrane of insects and plants, leading to their death.
Biochemical and Physiological Effects:
3-chloro-N'-(2-methylcyclohexylidene)-1-benzothiophene-2-carbohydrazide has been shown to have various biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells and inhibit the growth of fungi and bacteria. It has also been found to have insecticidal and herbicidal effects.
Advantages and Limitations for Lab Experiments
One of the advantages of using 3-chloro-N'-(2-methylcyclohexylidene)-1-benzothiophene-2-carbohydrazide in lab experiments is its potential applications in various fields. It has shown promising results in medicinal chemistry, agriculture, and other areas. However, one of the limitations is its potential toxicity, which may limit its use in certain applications.
Future Directions
There are many future directions for the study of 3-chloro-N'-(2-methylcyclohexylidene)-1-benzothiophene-2-carbohydrazide. Some of these include:
1. Further studies on its mechanism of action and potential applications in different fields.
2. Development of more efficient and cost-effective synthesis methods.
3. Studies on its potential toxicity and safety.
4. Development of new derivatives with improved properties.
5. Studies on its potential use as a drug delivery system.
Conclusion:
In conclusion, 3-chloro-N'-(2-methylcyclohexylidene)-1-benzothiophene-2-carbohydrazide is a chemical compound that has potential applications in various fields. It has been extensively studied in scientific research and has shown promising results in medicinal chemistry, agriculture, and other areas. Further studies are needed to fully understand its mechanism of action and potential applications.
Scientific Research Applications
3-chloro-N'-(2-methylcyclohexylidene)-1-benzothiophene-2-carbohydrazide has been extensively studied in scientific research. It has shown potential applications in the field of medicinal chemistry, where it has been studied for its anticancer, antifungal, and antibacterial properties. It has also been studied for its potential use as an insecticide and herbicide.
properties
IUPAC Name |
3-chloro-N-[(Z)-(2-methylcyclohexylidene)amino]-1-benzothiophene-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2OS/c1-10-6-2-4-8-12(10)18-19-16(20)15-14(17)11-7-3-5-9-13(11)21-15/h3,5,7,9-10H,2,4,6,8H2,1H3,(H,19,20)/b18-12- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANQSBXVPHRZJRQ-PDGQHHTCSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1=NNC(=O)C2=C(C3=CC=CC=C3S2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC\1CCCC/C1=N/NC(=O)C2=C(C3=CC=CC=C3S2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-[(Z)-(2-methylcyclohexylidene)amino]-1-benzothiophene-2-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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